

Elucidation of N,N-Dimethyl-1-piperidin-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethyl-1-piperidin-4-ylmethanamine*

Cat. No.: *B145781*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

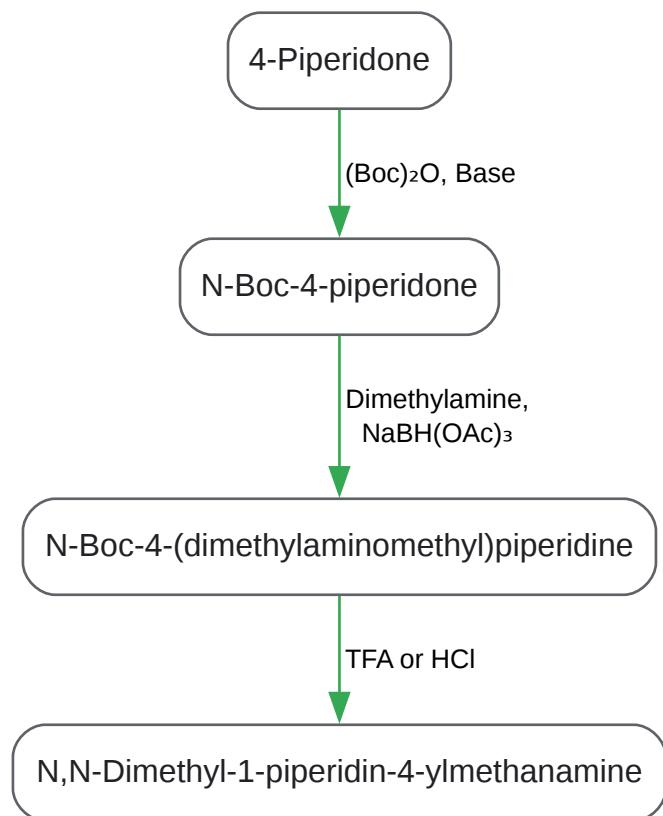
This technical guide provides a comprehensive overview of the structural elucidation of **N,N-Dimethyl-1-piperidin-4-ylmethanamine**, a heterocyclic building block with applications in pharmaceutical research and drug development, particularly in the synthesis of Central Nervous System (CNS) targeted agents. This document outlines the key physicochemical properties, a detailed synthetic protocol, and the spectroscopic data essential for its characterization. The guide adheres to stringent data presentation and visualization standards, including structured data tables and detailed experimental and logical workflows rendered in Graphviz DOT language.

Chemical Identity and Physical Properties

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring substituted at the 4-position with a dimethylaminomethyl group.

Table 1: Physicochemical Properties of **N,N-Dimethyl-1-piperidin-4-ylmethanamine**

Property	Value	Source
CAS Number	138022-00-1	Commercial Suppliers
Molecular Formula	C ₈ H ₁₈ N ₂	Calculated
Molecular Weight	142.24 g/mol	Calculated
Boiling Point (Predicted)	178.8 ± 8.0 °C	Commercial Suppliers
Density (Predicted)	0.868 ± 0.06 g/cm ³	Commercial Suppliers


Synthesis Protocol

The synthesis of **N,N-Dimethyl-1-piperidin-4-ylmethanamine** can be achieved through a multi-step process starting from commercially available 4-piperidone. The following protocol is adapted from established methods for analogous N-substituted piperidin-4-ylmethanamines.

Overall Synthetic Workflow

The synthesis involves three primary stages:

- **Boc Protection:** The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
- **Reductive Amination:** The protected piperidone undergoes reductive amination with dimethylamine to introduce the dimethylaminomethyl group.
- **Deprotection:** The Boc protecting group is removed under acidic conditions to yield the final product.

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **N,N-Dimethyl-1-piperidin-4-ylmethanamine**.

Experimental Procedure

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

- To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base, for example, triethylamine (2.5 eq), at 0 °C.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

- Dissolve N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane.
- Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).
- Stir the mixture for 1-2 hours at room temperature to facilitate iminium ion formation.
- Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq) portion-wise.
- Continue stirring at room temperature for 12-18 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of **N,N-Dimethyl-1-piperidin-4-ylmethanamine** (Deprotection)

- Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as DCM or dioxane.
- Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4 M).
- Stir the mixture at room temperature for 2-4 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess acid under reduced pressure.
- Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
- Extract the final product with a suitable organic solvent (e.g., DCM or ethyl acetate).

- Dry the combined organic extracts, filter, and concentrate to yield **N,N-Dimethyl-1-piperidin-4-ylmethanamine**.

Structure Elucidation via Spectroscopic Methods

The definitive structure of **N,N-Dimethyl-1-piperidin-4-ylmethanamine** is confirmed through a combination of spectroscopic techniques. While experimental data for this specific molecule is not readily available in the public domain, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Piperidine NH	1.0 - 2.0	br s	1H
Piperidine H2, H6 (axial & equatorial)	2.4 - 2.6 and 2.9 - 3.1	m	4H
Piperidine H3, H5 (axial & equatorial)	1.1 - 1.3 and 1.6 - 1.8	m	4H
Piperidine H4	1.4 - 1.6	m	1H
-CH ₂ -N(CH ₃) ₂	2.1 - 2.3	d	2H
-N(CH ₃) ₂	2.2	s	6H

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Chemical Shift (δ , ppm)
Piperidine C2, C6	~45
Piperidine C3, C5	~30
Piperidine C4	~35
-CH ₂ -N(CH ₃) ₂	~65
-N(CH ₃) ₂	~45

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

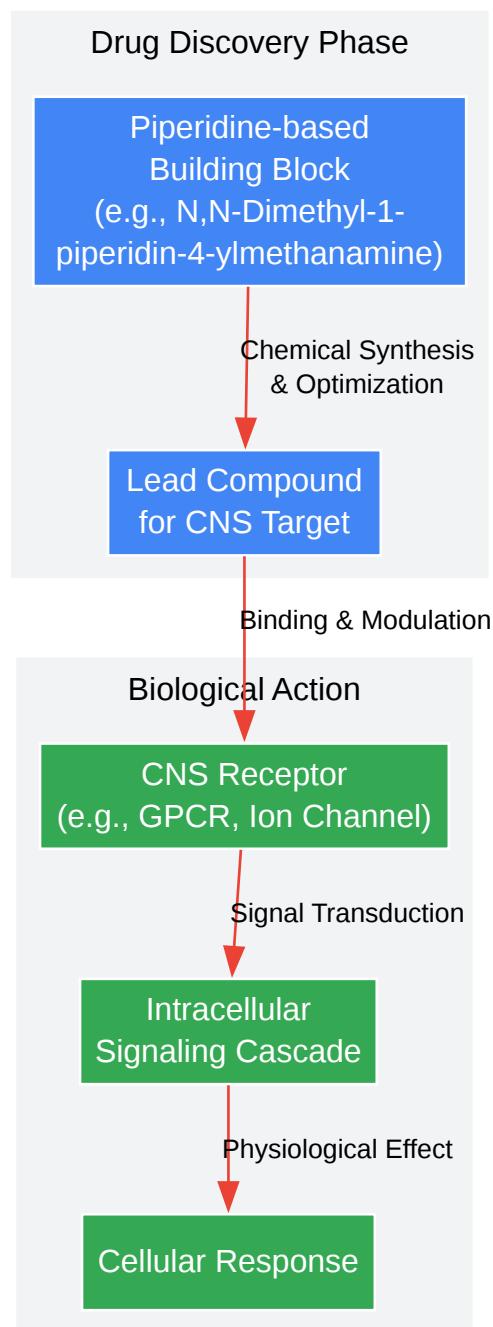
Table 4: Expected Mass Spectrometry Data

Technique	Expected [M+H] ⁺ (m/z)
Electrospray Ionization (ESI-MS)	143.15

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Table 5: Expected Infrared Absorption Bands


Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (secondary amine)	3300 - 3500	Medium, broad
C-H Stretch (alkane)	2850 - 3000	Strong
N-H Bend	1550 - 1650	Medium
C-N Stretch	1000 - 1250	Medium

Role in CNS Drug Discovery

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, particularly for agents targeting the central nervous system.^[1] The piperidine ring is a versatile structural motif that can be modified to modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration.^[2]

Conceptual Signaling Pathway Involvement

While a specific signaling pathway for **N,N-Dimethyl-1-piperidin-4-ylmethanamine** is not defined, its utility as a building block suggests its incorporation into molecules that modulate various CNS targets like G-protein coupled receptors (GPCRs) or ion channels.

[Click to download full resolution via product page](#)

Figure 2: Conceptual role in CNS drug development.

Conclusion

The structural elucidation of **N,N-Dimethyl-1-piperidin-4-ylmethanamine** relies on a combination of synthetic chemistry and spectroscopic analysis. While a valuable building block

in medicinal chemistry, detailed experimental data for this specific compound is not widely published. This guide provides a comprehensive framework based on established chemical principles and data from closely related analogues to aid researchers in its synthesis and characterization. Further experimental validation of the predicted spectroscopic data is recommended for rigorous structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of N,N-Dimethyl-1-piperidin-4-ylmethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145781#n-n-dimethyl-1-piperidin-4-ylmethanamine-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com